Lipophilicity (XLogP3) Differentiation Versus the Unsubstituted 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine Core
The 3-cyclohexyl substitution substantially increases computed lipophilicity relative to the unsubstituted 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine core. The target compound exhibits an XLogP3 of 1.3 [1], whereas the calculated XLogP3 for the parent scaffold (C6H9N3, lacking any substituent) is approximately -0.5 [2]. This difference of ~1.8 log units indicates that the cyclohexyl group markedly enhances membrane permeability potential, a critical parameter for CNS drug discovery applications where the tetrahydroimidazo[1,5-a]pyrazine scaffold is employed [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine (unsubstituted core): XLogP3 ≈ -0.5 |
| Quantified Difference | ΔXLogP3 ≈ +1.8 log units |
| Conditions | XLogP3 algorithm v3.0, PubChem computed properties |
Why This Matters
A higher XLogP3 value directly influences passive membrane permeability and CNS penetration potential, making the 3-cyclohexyl derivative a more suitable intermediate for lipophilic target binding sites compared to the unsubstituted core.
- [1] PubChem Compound Summary for CID 21983608, 3-cyclohexyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 42613648, 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. National Center for Biotechnology Information (2025). Calculated XLogP3 = -0.5. View Source
- [3] Sifferlen, T., et al. (2013). Synthesis, structure–activity relationship studies, and identification of novel 5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine derivatives as dual orexin receptor antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 23(8), 2415-2420. View Source
